6-cyclohexylpyridazin-3-amine 6-cyclohexylpyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 105538-00-9
VCID: VC11564089
InChI: InChI=1S/C10H15N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,13)
SMILES:
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol

6-cyclohexylpyridazin-3-amine

CAS No.: 105538-00-9

Cat. No.: VC11564089

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-cyclohexylpyridazin-3-amine - 105538-00-9

Specification

CAS No. 105538-00-9
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
IUPAC Name 6-cyclohexylpyridazin-3-amine
Standard InChI InChI=1S/C10H15N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,13)
Standard InChI Key WGMPDDZGSGMYFH-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=NN=C(C=C2)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 6-cyclohexylpyridazin-3-amine consists of a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) functionalized with a cyclohexyl group and a primary amine. The cyclohexyl group contributes steric bulk and lipophilicity, while the amine group enables hydrogen bonding and participation in nucleophilic reactions.

Molecular Formula and Weight

  • Molecular Formula: C10H15N3\text{C}_{10}\text{H}_{15}\text{N}_3

  • Molecular Weight: 177.26 g/mol

Key Structural Features

  • Pyridazine Core: The diazine ring (two nitrogen atoms at positions 1 and 2) confers aromaticity and electronic diversity.

  • Cyclohexyl Substituent: A saturated six-membered carbocyclic ring at position 6 enhances solubility in nonpolar solvents and influences conformational flexibility.

  • Amine Group: The primary amine at position 3 serves as a reactive site for derivatization and interaction with biological targets.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 6-cyclohexylpyridazin-3-amine typically involves cyclization or substitution reactions. One plausible method, inferred from analogous procedures in patent literature, involves the following steps :

  • Cyclohexylation: Reacting pyridazin-3-amine with cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of a base (e.g., sodium hydroxide) to introduce the cyclohexyl group.

  • Purification: Recrystallization from acetone-water mixtures to isolate the product .

Alternative approaches may utilize:

  • Nucleophilic Aromatic Substitution: Displacement of a leaving group (e.g., chlorine) on the pyridazine ring with cyclohexylamine.

  • Catalytic Hydrogenation: Reducing a nitro-substituted precursor (e.g., 6-cyclohexylpyridazin-3-nitro) to the amine.

Reactivity Profile

The compound participates in reactions typical of aromatic amines and cyclohexyl derivatives:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Alkylation: Formation of secondary or tertiary amines via alkyl halides.

  • Oxidation: Conversion of the amine to a nitro group under strong oxidizing conditions.

Applications in Scientific Research

Medicinal Chemistry

6-Cyclohexylpyridazin-3-amine serves as a scaffold in drug discovery, particularly in kinase inhibitor development. Structural analogs with cyclohexyl groups have demonstrated picomolar potency against PIM kinases (proviral integration site for Moloney murine leukemia virus kinases), which are implicated in cancer progression . For example, replacing piperidine with cyclohexyl in kinase inhibitors retained enzymatic potency, albeit with a 3-fold decrease compared to piperidine analogs .

Biochemical Studies

The amine group facilitates interactions with biological macromolecules:

  • Enzyme Inhibition: Potential modulation of enzymes via hydrogen bonding with catalytic residues.

  • Receptor Binding: The cyclohexyl group may enhance hydrophobic interactions with protein pockets.

Pharmacological and Toxicological Insights

Metabolic Stability

Cyclohexyl groups generally improve metabolic stability by reducing oxidative deamination compared to linear alkyl chains. Microsomal studies of analogs suggest moderate clearance rates in human and rat liver models .

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundStructural DifferenceKey Properties
6-Methoxypyridazin-3-amineMethoxy group instead of cyclohexylHigher polarity, reduced lipophilicity
6-Phenylpyridazin-3-amineAromatic phenyl groupEnhanced π-π stacking, rigid conformation

Functional Analogues

  • Piperidine Derivatives: Exhibit higher enzymatic potency (3-fold) due to improved hydrogen bonding and solvation .

  • Methylsulfonyl Variants: Increased electron-withdrawing effects alter reactivity and binding affinity.

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